molecular formula C19H26N2O5 B2402275 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide CAS No. 900006-97-5

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide

Cat. No.: B2402275
CAS No.: 900006-97-5
M. Wt: 362.426
InChI Key: MNOYOWXMPUCSAT-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group and a 2-ethoxyphenyl group linked by an oxalamide moiety . The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group is a type of spirocyclic compound, which means it has two rings that share a single atom . The 2-ethoxyphenyl group consists of a phenyl ring with an ethoxy (-OCH2CH3) substituent .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a spirocyclic system (from the 1,4-dioxaspiro[4.5]decan-2-ylmethyl group), an aromatic ring (from the 2-ethoxyphenyl group), and an amide linkage (from the oxalamide moiety) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of an amide could result in the formation of hydrogen bonds .

Scientific Research Applications

5-HT1A Receptor Agonists and Pain Control

Research on derivatives of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide has led to the identification of potent 5-HT1AR agonists. These compounds have shown promising results in neuroprotective activity and potential in pain control strategies. For example, one derivative demonstrated potent antinociceptive activity in mouse formalin tests, indicating its potential utility in pain management strategies (Franchini et al., 2017).

SAR Studies and Ligand Development

Further structural-affinity/activity relationship (SAR) studies of this compound derivatives have contributed significantly to the development of potent ligands for α1 and 5-HT1A receptors. Such studies have identified compounds with pronounced antagonistic and agonistic properties, enhancing the understanding of receptor-ligand interactions and paving the way for the development of selective receptor ligands (Franchini et al., 2014).

Bio-lubricant Development

In a different vein, derivatives of this compound have been explored for their potential as biolubricants. The physicochemical properties of these novel compounds, derived from oleic acid, suggest they could be promising candidates for biolubricant applications. This application represents a significant leap in industrial chemistry, focusing on sustainable and eco-friendly alternatives (Kurniawan et al., 2017).

Antiviral Activity

Interestingly, certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives, sharing a structural scaffold with this compound, have shown inhibitory effects against human coronavirus and influenza virus. This highlights the potential of these compounds in antiviral drug development, marking a significant advancement in the field of medicinal chemistry (Apaydın et al., 2019).

Plant Growth Regulation

Additionally, derivatives of this compound have been investigated for their plant growth-regulating activities. Such studies provide insights into the development of novel compounds that can modulate plant growth, offering potential applications in agriculture and horticulture (Sharifkanov et al., 2001).

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(2-ethoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-2-24-16-9-5-4-8-15(16)21-18(23)17(22)20-12-14-13-25-19(26-14)10-6-3-7-11-19/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOYOWXMPUCSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2COC3(O2)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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